3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid
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Overview
Description
3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid typically involves multi-step organic reactions[_{{{CITATION{{{3{Synthesis of Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 ...](https://link.springer.com/article/10.1134/S1070363222090237). One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine core[{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields[_{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions involving 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid can lead to the formation of various derivatives, including amides, esters, and other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Ongoing research aims to explore its efficacy and safety in various medical treatments.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and semiconductors. Its unique properties make it suitable for applications in organic electronics and other high-tech industries.
Mechanism of Action
The mechanism by which 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
Uniqueness: 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid stands out due to its specific structural features and potential applications. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)2-4-12-9(15)6-1-3-11-5-7(6)10(12)16/h1,3,5H,2,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDUTALJIAXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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